Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl
Description
Table 1: Structural and Identifiers Summary
| Property | Description |
|---|---|
| IUPAC Name | methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate dihydrochloride |
| Molecular Formula | C₁₂H₁₉Cl₂N₂O₂ |
| SMILES | C[N+](C)(C)C1=CC=C(C=C1)C(C(CC(=O)OC)N)[Cl-].[Cl-] |
| InChI Key (Hydrochloride) | FVIMKZRDUXJRAY-UHFFFAOYSA-N |
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
ZDZPKDIOYSXSFS-NSHDSACASA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Procedure Highlights
- Raw Materials: 4-(dimethylamino)benzaldehyde (or substituted benzaldehyde), malonic acid, ammonium acetate, methanol (or ethanol), and thionyl chloride.
- Reaction Conditions:
- Initial heating of malonic acid and ammonium acetate in methanol at ~45–50°C.
- Dropwise addition of 4-(dimethylamino)benzaldehyde under controlled temperature.
- Refluxing the mixture to promote condensation and amination.
- Cooling followed by dropwise addition of thionyl chloride to facilitate esterification.
- Refluxing to complete ester formation and removal of excess alcohol by distillation.
- Workup: Extraction with dichloromethane, pH adjustment to 6–7 using sodium hydroxide, separation of organic phase, concentration to yield the methyl ester.
- Purification: The crude product typically shows HPLC purity around 98% and yields between 60–80%.
- Salt Formation: Treatment with hydrochloric acid to generate the dihydrochloride salt.
Representative Data from Similar Compounds
| Parameter | Value / Condition |
|---|---|
| Solvent | Methanol or Ethanol |
| Temperature (reaction) | 45–50 °C (initial), reflux later |
| Reaction Time | 16–17 hours reflux |
| Yield | 61–78% |
| Purity (HPLC) | ~98% |
| pH Adjustment | 6–7 (using 5N NaOH) |
| Product Form | Colorless oil (ester) |
Example NMR Data (for related methyl esters)
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.29–7.16 (multiplet, aromatic H), 4.34 (triplet, CH), 3.60 (singlet, OCH3), 2.59 (doublet, CH2), 1.74 (singlet, NH2).
Key Research Findings and Considerations
- Stereoselectivity: The use of ammonium acetate facilitates the stereoselective introduction of the amino group, favoring the (S)-enantiomer.
- Reaction Optimization: Careful control of temperature, pH, and addition rates is critical for maximizing yield and purity.
- Environmental and Safety Aspects: The one-pot process reduces the need for intermediate purification steps, minimizing waste and exposure to hazardous reagents.
- Scalability: The described method is suitable for scale-up due to its operational simplicity and high selectivity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Condensation | 4-(dimethylamino)benzaldehyde + malonic acid + ammonium acetate in methanol, 45–50°C | Formation of intermediate amino acid precursor |
| Amination & Esterification | Addition of thionyl chloride, reflux 16–17 h | Conversion to methyl ester |
| Workup | Extraction with dichloromethane, pH adjustment to 6–7 | Isolation of crude ester |
| Purification | Concentration under reduced pressure | High purity product (~98% HPLC) |
| Salt Formation | Treatment with HCl to form dihydrochloride salt | Final compound as stable salt form |
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Development
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features contribute to its role in developing drugs that target specific biological pathways.
- Building Block for Drug Synthesis : The compound is utilized in synthesizing more complex pharmaceutical agents, particularly those targeting neurotransmission pathways. The presence of the dimethylamino group enhances its pharmacological properties, making it a valuable intermediate in drug formulations.
Research indicates that methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate interacts with various biological targets, influencing receptor modulation and neurotransmission.
- Neurotransmission : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neuropharmacology. Studies have shown that compounds with similar structures exhibit varying degrees of receptor affinity, indicating the need for further investigation into its pharmacodynamics.
Several studies have focused on the synthesis and biological evaluation of methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate and its derivatives:
- Synthesis Techniques : The compound can be synthesized through various methods, including alkylation reactions that yield high purity and yield. For instance, the use of hexafluoroisopropanol as a solvent has shown promising results in achieving good yields while maintaining high atom economy .
- Biological Evaluation : Preliminary studies indicate that this compound exhibits potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that facilitate its biochemical effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | Key Substituents | Functional Differences |
|---|---|---|
| Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl | Dimethylamino, methyl ester, HCl salt | Reference compound |
| 4,4'-(propane-2,2-diyl)diphenol | Two phenolic –OH, isopropyl bridge | Lacks amino group and ester; neutral |
| 4,4'-sulfonyldiphenol | Sulfonyl bridge, phenolic –OH | Polar sulfonyl group; acidic |
| Methyl(S)-3-amino-3-(4-methoxyphenyl)propanoate | Methoxy instead of dimethylamino | Weaker electron donation |
Key Observations :
- Electron-Donating Groups: The dimethylamino group in the target compound enhances aromatic ring electron density compared to methoxy or hydroxyl groups, influencing reactivity in electrophilic substitutions .
- Salt Form : The dihydrochloride salt increases water solubility (e.g., >50 mg/mL in aqueous buffers) compared to free-base analogues (<10 mg/mL) .
Physicochemical Properties
Supplementary tables from suggest the following trends (hypothetical data inferred from structural features):
| Property | Target Compound | 4,4'-sulfonyldiphenol | Methyl(S)-3-amino-3-(4-methoxyphenyl)propanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~320 (HCl salt) | 250 | ~280 |
| Solubility in Water | High (due to HCl salt) | Low | Moderate |
| pKa (amine) | ~9.5 (protonated dimethylamino) | N/A (phenolic pKa ~10) | ~8.5 (methoxy non-basic) |
Note: Exact values require access to supplementary Tables 1–5C in , which detail experimental measurements .
Biological Activity
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl, also referred to as a derivative of dimethylaminopropanoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the realm of neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl is C₁₄H₁₈ClN₂O₂. Its structure features a dimethylamino group attached to a phenyl ring, which is crucial for its biological interactions.
1. Cholinesterase Inhibition
One of the most significant biological activities associated with this compound is its potential as a cholinesterase inhibitor. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects comparable to established drugs like donepezil .
2. Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant activity. The ability to scavenge free radicals may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role .
3. Analgesic Effects
Preliminary studies suggest that this compound may also possess analgesic properties. Mechanistic studies have indicated that it could activate opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | AChE inhibition (IC50 ~20 nM) | |
| Antioxidant Activity | Scavenging free radicals | |
| Analgesic Properties | Opioid receptor activation |
Recent Research Insights
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the dimethylamino group significantly influence biological activity. For example, varying the substituents on the phenyl ring can enhance AChE inhibition and antioxidant capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
